Methyl 6-chloro-5-methylpyridazine-3-carboxylate
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Overview
Description
Methyl 6-chloro-5-methylpyridazine-3-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-methylpyridazine-3-carboxylate typically involves the reaction of 3-chloro-6-methylpyridazine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-methylpyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Substituted pyridazine derivatives.
Oxidation: Pyridazine N-oxides.
Reduction: Amino pyridazine derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Methyl 6-chloro-5-methylpyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent in various assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-5-methylpyridazine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methylpyridazine: A closely related compound with similar chemical properties.
6-Chloropyridazine-3-carboxylic acid:
Pyridazine derivatives: Various substituted pyridazines with diverse biological activities.
Uniqueness
Methyl 6-chloro-5-methylpyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its methyl ester group enhances its solubility and reactivity compared to other pyridazine derivatives.
Properties
Molecular Formula |
C7H7ClN2O2 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
methyl 6-chloro-5-methylpyridazine-3-carboxylate |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-5(7(11)12-2)9-10-6(4)8/h3H,1-2H3 |
InChI Key |
XOSQSDSLPMVDTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1Cl)C(=O)OC |
Origin of Product |
United States |
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